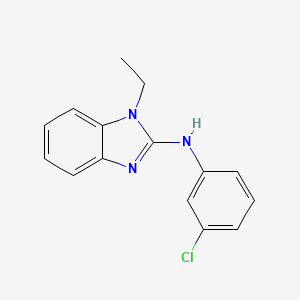

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine

Description

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a 3-chlorophenyl group attached to the nitrogen atom of the benzodiazole ring, which can influence its chemical and biological properties.

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-ethylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3/c1-2-19-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGLYOKYIVDPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chloronitrobenzene and subsequent reduction of the nitro group to an amine.

Ethylation: The final step involves the ethylation of the benzodiazole nitrogen using ethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.

Substitution: The 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products:

Oxidation: Formation of 3-chlorophenyl-1-ethyl-1H-1,3-benzodiazol-2-carboxylic acid.

Reduction: Formation of 3-chlorophenyl-1-ethyl-1H-1,3-benzodiazol-2-amine from its nitro precursor.

Substitution: Formation of various substituted benzodiazoles depending on the substituent introduced.

Scientific Research Applications

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its benzodiazole core, which is common in many drugs.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. For example, benzodiazoles are known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This can lead to sedative, anxiolytic, or anticonvulsant effects.

Comparison with Similar Compounds

- N-(3-chlorophenyl)-1H-1,3-benzodiazol-2-amine

- N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine

- N-(3-chlorophenyl)-1-propyl-1H-1,3-benzodiazol-2-amine

Comparison: N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its ethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the 3-chlorophenyl group also contributes to its distinct chemical reactivity and biological activity compared to other benzodiazole derivatives.

Biological Activity

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine, also known by its CAS number 2648946-41-0, is a compound with potential biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆ClN₃

- Molecular Weight : 344.7 g/mol

- CAS Number : 2648946-41-0

- Structure : The compound features a benzodiazole ring system substituted with a chlorophenyl group and an ethyl amine moiety.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant activity in inhibiting cell growth and inducing apoptosis.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 23–33 | Tubulin polymerization inhibition |

| MDA-MB-231 (TNBC) | 23–33 | Apoptosis induction via G2/M phase arrest |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency comparable to established chemotherapeutics like CA-4 .

The primary mechanism by which this compound exerts its effects is through the inhibition of tubulin polymerization. This interaction occurs at the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics essential for mitosis. Flow cytometry analyses have shown that treatment with this compound results in cell cycle arrest at the G2/M phase and subsequent apoptosis in breast cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on MCF-7 Cells : In vitro experiments demonstrated that this compound significantly reduced cell viability in MCF-7 cells. The study utilized confocal microscopy to visualize microtubule organization post-treatment, confirming the disruption caused by the compound .

- Synergistic Effects : Research indicated that when combined with other chemotherapeutic agents, this compound could enhance antiproliferative effects. The combination therapies showed improved efficacy in resistant cancer cell lines, suggesting potential for clinical applications .

- Stability Studies : Stability assessments under various conditions (pH, temperature) revealed that this compound maintains integrity over time, making it a viable candidate for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.